molecular formula C18H21N3O6 B10996954 1-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]piperidine-4-carboxylic acid

1-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B10996954
M. Wt: 375.4 g/mol
InChI Key: YIDNXHQCDWMNBA-UHFFFAOYSA-N
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Description

    1-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]piperidine-4-carboxylic acid: , is a heterocyclic organic compound.

  • Its molecular formula is

    C12H12N2O5\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_5C12​H12​N2​O5​

    , and its molecular weight is 264.23 g/mol.
  • DMOA features a piperidine ring with an acetyl group attached to it, along with a phthalazinone moiety containing two methoxy groups.
  • The compound has diverse applications in scientific research and industry.
  • Preparation Methods

      Synthetic Routes: The synthesis of DMOA involves several steps. One common approach is the condensation of 7,8-dimethoxyphthalazin-1(2H)-one with piperidine-4-carboxylic acid under appropriate conditions.

      Industrial Production: While specific industrial methods may vary, large-scale production typically follows similar synthetic routes, optimizing reaction conditions for efficiency and yield.

  • Chemical Reactions Analysis

      Reactivity: DMOA can undergo various chemical reactions

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield derivatives of DMOA, which may have distinct properties.

  • Scientific Research Applications

      Chemistry: DMOA serves as a building block for designing novel compounds due to its unique structure.

      Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Investigations focus on potential therapeutic applications, including antiviral, antibacterial, or anticancer properties.

      Industry: DMOA-derived compounds find use in materials science, catalysis, and drug development.

  • Mechanism of Action

      Targets: DMOA likely interacts with specific protein targets or cellular pathways.

      Pathways: Further studies are needed to elucidate its precise mechanism, but it may modulate signaling cascades or metabolic pathways.

  • Comparison with Similar Compounds

      Uniqueness: DMOA’s combination of a piperidine ring, acetyl group, and phthalazinone scaffold distinguishes it from related compounds.

      Similar Compounds: Other phthalazinone derivatives, such as 3-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)benzoic acid , share structural features.

    Properties

    Molecular Formula

    C18H21N3O6

    Molecular Weight

    375.4 g/mol

    IUPAC Name

    1-[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]piperidine-4-carboxylic acid

    InChI

    InChI=1S/C18H21N3O6/c1-26-13-4-3-12-9-19-21(17(23)15(12)16(13)27-2)10-14(22)20-7-5-11(6-8-20)18(24)25/h3-4,9,11H,5-8,10H2,1-2H3,(H,24,25)

    InChI Key

    YIDNXHQCDWMNBA-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCC(CC3)C(=O)O)OC

    Origin of Product

    United States

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